BenchChemオンラインストアへようこそ!

1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid

CCR2b chemokine receptor antagonism inflammation structure–activity relationship

This ortho-methyl substituted N-benzylindole-2-carboxylic acid is a differentiated scaffold for medicinal chemistry. Compared to the unsubstituted benzyl analog (CCR2b IC₅₀ = 1.7 µM), the 2-methyl group introduces steric bulk that can modulate receptor binding and metabolic stability. It serves as a key probe for HIV-1 integrase inhibitor optimization (parent acid IC₅₀ = 32.37 µM) and PPARγ partial agonist design. Ideal for parallel synthesis libraries and SAR benchmarking. Inquire for bulk pricing.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Cat. No. B7815362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C(=O)O
InChIInChI=1S/C17H15NO2/c1-12-6-2-3-8-14(12)11-18-15-9-5-4-7-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
InChIKeyYBBDAMXSTVJOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid: Indole-2-Carboxylic Acid Scaffold for Integrase, CCR2b, and PPARγ Research Programs


1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid (CAS 1041583-67-8) is an N1‑benzylated indole‑2‑carboxylic acid derivative (C₁₇H₁₅NO₂, MW 265.31) that functions as a versatile scaffold in medicinal chemistry [1]. The indole‑2‑carboxylic acid core has demonstrated metal‑chelating capability within the HIV‑1 integrase active site (IC₅₀ = 32.37 μM for the parent acid) [2], while the N‑benzylindole‑2‑carboxylic acid class has been identified as potent functional antagonists of the CCR2b chemokine receptor (lead compound IC₅₀ = 1.7 μM) [3]. This specific 2‑methylbenzyl substitution pattern introduces steric and electronic differentiation relative to unsubstituted and para‑substituted benzyl analogs, which may alter receptor binding, metabolic stability, and physicochemical properties in structure–activity relationship (SAR) investigations.

Why 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid Cannot Be Replaced by Generic 1‑Benzyl or Unsubstituted Indole‑2‑Carboxylic Acid Analogs


The N‑benzyl substituent on indole‑2‑carboxylic acid is not a passive spectator; SAR studies demonstrate that the nature and position of substituents on the benzyl ring critically modulate target affinity, functional activity, and selectivity. In the CCR2b antagonist series, the unsubstituted 1‑benzyl‑1H‑indole‑2‑carboxylic acid exhibits an IC₅₀ of 1.7 μM, while small lipophilic substituents at various positions on the benzyl ring were found to be well tolerated and can alter potency [1]. For HIV‑1 integrase inhibition, the parent indole‑2‑carboxylic acid shows only modest activity (IC₅₀ = 32.37 μM), but strategic N‑alkylation and C3/C6 modifications can improve potency by over 10‑fold (e.g., compound 17a, IC₅₀ = 3.11 μM) [2]. The ortho‑methyl group in the 2‑methylbenzyl analog introduces a distinct steric environment compared to the para‑methyl or unsubstituted benzyl variants, potentially altering the dihedral angle between the benzyl and indole rings and thereby affecting binding site complementarity. In the PPARγ partial agonist series, the crystal structure of SR145 (1‑benzyl‑5‑chloro‑3‑(phenylthio)‑1H‑indole‑2‑carboxylic acid) bound to PPARγ (PDB: 2Q61) reveals that the benzyl moiety occupies a defined hydrophobic pocket, and modification of this group could shift the pharmacological profile between partial agonism, full agonism, or antagonism [3].

Quantitative Differentiation of 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid from Closest Analogs: Integrase Inhibition, CCR2b Antagonism, Physicochemical Properties, and Structural Biology


CCR2b Chemokine Receptor Antagonism: N-Benzylindole-2-carboxylic Acid Potency Baseline and Substituent Tolerance

In a systematic SAR study of N‑benzylindole‑2‑carboxylic acids as CCR2b receptor antagonists, the unsubstituted 1‑benzyl‑1H‑indole‑2‑carboxylic acid (compound 1) demonstrated an IC₅₀ of 1.7 μM in a CCR2b binding assay [1]. Further SAR revealed that small lipophilic substituents on the benzyl ring (compounds 2–4) were well tolerated across all positions, suggesting that the 2‑methylbenzyl analog would retain or potentially enhance CCR2b affinity relative to the unsubstituted benzyl lead [1]. No direct IC₅₀ for the 2‑methylbenzyl analog has been reported in the primary literature; however, the demonstrated substituent tolerance supports the use of 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid as a viable probe for exploring ortho‑substituent effects on CCR2b antagonism.

CCR2b chemokine receptor antagonism inflammation structure–activity relationship

HIV-1 Integrase Strand Transfer Inhibition: N-Alkylation as a Key Determinant for Indole-2-carboxylic Acid Potency

Indole‑2‑carboxylic acid (compound 1) inhibits HIV‑1 integrase strand transfer with an IC₅₀ of 32.37 ± 4.51 μM, and its indole nucleus chelates two Mg²⁺ ions within the integrase active site [1]. Structural optimization through N‑alkylation, C3‑substitution, and C6‑halogenation yielded compound 17a with an IC₅₀ of 3.11 ± 0.18 μM, representing a >10‑fold improvement over the parent acid [1]. While the specific N‑(2‑methylbenzyl) derivative was not evaluated in this study, the data demonstrate that modifications at the N1 position of the indole scaffold are critical for potency enhancement. The 2‑methylbenzyl group provides a defined N‑alkyl substituent that can be compared with other N‑alkylated analogs (e.g., N‑isopropyl esters) in follow‑up integrase SAR campaigns.

HIV-1 integrase inhibition antiviral strand transfer inhibitor

PPARγ Partial Agonist Structural Biology: Crystal Structure of the Benzylindole-2-carboxylic Acid Chemotype in the PPARγ Ligand Binding Domain

The crystal structure of the PPARγ ligand binding domain in complex with the partial agonist SR145 (1‑benzyl‑5‑chloro‑3‑(phenylthio)‑1H‑indole‑2‑carboxylic acid) has been solved at 2.2 Å resolution (PDB: 2Q61) [1]. This structure confirms that the indole‑2‑carboxylic acid core engages the PPARγ binding pocket with the N‑benzyl group occupying a defined hydrophobic sub‑pocket. In a related PPARγ crystal structure (PDB: 2Q5S), the analog 5‑chloro‑1‑(4‑chlorobenzyl)‑3‑(phenylthio)‑1H‑indole‑2‑carboxylic acid demonstrates that para‑substitution on the benzyl ring is also accommodated [2]. The ortho‑methyl substitution present in 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid would introduce a steric constraint not present in the para‑substituted or unsubstituted benzyl analogs, potentially altering the ligand‑induced conformational state of helix 12 and thereby shifting the pharmacological profile between partial agonism, full agonism, or antagonism.

PPARgamma partial agonist diabetes X-ray crystallography

Physicochemical Property Differentiation: LogP, Melting Point, and Solubility Comparison Between 2‑Methylbenzyl and Unsubstituted Benzyl Indole‑2‑Carboxylic Acids

The unsubstituted analog 1‑benzyl‑1H‑indole‑2‑carboxylic acid (CAS 17017-71-9) has a reported melting point of 168–169 °C (decomposition) and a predicted LogP of 4.28 . Introduction of an ortho‑methyl group in 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid increases the molecular weight from 251.28 to 265.31 g/mol and is predicted to raise LogP by approximately 0.5 logarithmic units (estimated ΔLogP ≈ +0.5), reflecting increased lipophilicity [1]. This change has implications for compound handling (solubility in aqueous vs. organic media), membrane permeability in cell‑based assays, and potential metabolic liability. The melting point of the 2‑methylbenzyl derivative is not reported in the open literature, presenting an opportunity for characterization upon procurement.

physicochemical properties lipophilicity melting point

Best Research and Industrial Application Scenarios for 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid


CCR2b Antagonist Lead Optimization: Ortho‑Substituent SAR Exploration

Investigators developing CCR2b antagonists for inflammatory disease indications can employ 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid as an ortho‑substituted probe to benchmark against the unsubstituted benzyl lead (IC₅₀ = 1.7 μM). The established substituent tolerance at the benzyl ring [1] supports systematic exploration of ortho, meta, and para methyl substitution effects on CCR2b affinity, functional antagonism, and selectivity over related chemokine receptors.

HIV‑1 Integrase Strand Transfer Inhibitor (INSTI) Scaffold Diversification

The validated indole‑2‑carboxylic acid INSTI scaffold [1] invites the use of 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid as a diversified N1‑alkylated building block. Coupled with C3‑substitution and C6‑halogenation strategies that have achieved IC₅₀ values as low as 3.11 μM, the 2‑methylbenzyl analog can be incorporated into parallel synthesis libraries aimed at identifying integrase inhibitors with improved resistance profiles.

PPARγ Partial Agonist versus Antagonist Pharmacological Profiling

Based on the crystal structure of the benzylindole‑2‑carboxylic acid chemotype bound to PPARγ (PDB: 2Q61) [1], 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid can serve as a sterically differentiated analog for probing the effect of ortho‑substitution on helix 12 conformation and transcriptional activity. This compound is suited for transactivation assays comparing partial agonism, full agonism, and antagonism in metabolic disease models.

Physicochemical Property Benchmarking for N‑Benzylindole‑2‑Carboxylic Acid Libraries

Procurement teams and medicinal chemistry groups can use 1‑(2‑methylbenzyl)‑1H‑indole‑2‑carboxylic acid to benchmark the impact of ortho‑methylation on LogP, aqueous solubility, and melting point relative to the well‑characterized 1‑benzyl analog (LogP = 4.28; mp = 168–169 °C) [1][2]. This data supports the design of compound libraries with balanced lipophilicity for cellular screening campaigns.

Quote Request

Request a Quote for 1-(2-Methylbenzyl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.